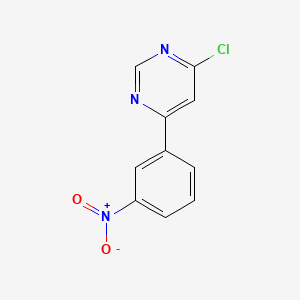
4-chloro-6-(3-nitrophenyl)pyrimidine
Vue d'ensemble
Description
4-chloro-6-(3-nitrophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a nitrophenyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(3-nitrophenyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 3-nitrobenzene under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group on the benzene ring facilitates the substitution of the chloro group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-6-(3-nitrophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products
Aminopyrimidine Derivatives: Formed by the reduction of the nitro group.
Substituted Pyrimidines: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
Anticancer Properties
4-Chloro-6-(3-nitrophenyl)pyrimidine has been studied extensively for its anticancer properties. Research indicates that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study investigating novel pyrimidine derivatives, it was observed that compounds similar to this compound displayed cytotoxic effects in concentrations ranging from 5 to 20 µM. Notably, significant cell death via apoptosis was recorded in A549 lung cancer cells and CCRF-CEM leukemia cells, where the tested compounds increased apoptotic cell populations significantly compared to standard treatments like doxorubicin .
Table 1: Cytotoxicity Data
| Compound | Cell Line | Concentration (µM) | % Cell Death |
|---|---|---|---|
| This compound | A549 | 10-20 | >70% |
| Similar Derivative | CCRF-CEM | 5-20 | ~8% |
| Doxorubicin | A549 | 10 | <50% |
Anti-inflammatory Activities
The compound also exhibits anti-inflammatory properties, which are crucial in the treatment of various inflammatory diseases. Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation.
Case Study: COX Inhibition
Research indicated that certain pyrimidine derivatives demonstrated potent inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, two specific derivatives showed IC50 values of approximately 0.04 μmol, indicating their potential as anti-inflammatory agents .
Table 2: COX Inhibition Data
| Compound | COX-2 IC50 (μmol) | Comparison Drug |
|---|---|---|
| This compound | 0.04 ± 0.02 | Celecoxib (0.04) |
| Another Derivative | 0.04 ± 0.09 | Celecoxib (0.04) |
Synthesis and Methodologies
The synthesis of this compound involves various methods that enhance its efficacy and yield. Recent advancements have focused on greener synthesis techniques that minimize environmental impact while maximizing product yield.
Synthesis Techniques
Mécanisme D'action
The mechanism of action of 4-chloro-6-(3-nitrophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The chloro and nitrophenyl groups can interact with the enzyme’s amino acid residues, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-(4-nitrophenyl)-pyrimidine
- 4-Chloro-6-(2-nitrophenyl)-pyrimidine
- 4-Chloro-6-(3-aminophenyl)-pyrimidine
Uniqueness
4-chloro-6-(3-nitrophenyl)pyrimidine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Propriétés
Formule moléculaire |
C10H6ClN3O2 |
|---|---|
Poids moléculaire |
235.62 g/mol |
Nom IUPAC |
4-chloro-6-(3-nitrophenyl)pyrimidine |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-5-9(12-6-13-10)7-2-1-3-8(4-7)14(15)16/h1-6H |
Clé InChI |
XOSNCCCAIJCCFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC=N2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













